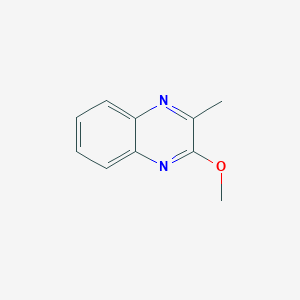

2-Methoxy-3-methylquinoxaline

Descripción general

Descripción

2-Methoxy-3-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its significant biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method includes the reaction of o-phenylenediamine with this compound-2-carboxylic acid under acidic conditions . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

2-Chloro-3-methylquinoxaline serves as a key precursor. Reaction with sodium methoxide (NaOCH₃) in methanol yields the target compound via nucleophilic aromatic substitution:

Reaction:

2-Cl-3-methylquinoxaline + NaOCH₃ → 2-OCH₃-3-methylquinoxaline + NaCl

Conditions: Reflux in methanol for 6–8 hours .

Condensation Reactions

A 2021 study demonstrated the use of 3-methylquinoxaline-2-thione and substituted benzaldehydes under Brønsted acid catalysis (H₂SO₄/HCl) to form thieno[2,3-b]quinoxaline derivatives. While not directly synthesizing 2-methoxy-3-methylquinoxaline, this method highlights the reactivity of the methyl group in cyclization reactions .

Alkylation and Arylation

The methyl group at position 3 undergoes Friedel-Crafts alkylation with aromatic amines. For example:

Reaction:

2-OCH₃-3-CH₃-quinoxaline + 4-aminophenol → 2-OCH₃-3-(4-hydroxyphenylmethyl)quinoxaline

Yield: 68–72% (acetonitrile, 30 hours) .

Oxidation

The methyl group is oxidizable to a carboxylic acid under strong oxidative conditions (KMnO₄/H₂SO₄):

Reaction:

2-OCH₃-3-CH₃-quinoxaline → 2-OCH₃-3-COOH-quinoxaline

Conditions: Reflux in aqueous H₂SO₄ (12 hours) .

Suzuki-Miyaura Coupling

The methoxy group facilitates palladium-catalyzed cross-coupling with aryl boronic acids:

Example:

2-OCH₃-3-CH₃-quinoxaline + PhB(OH)₂ → 2-Ph-3-CH₃-quinoxaline (via demethoxylation)

Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF, 80°C .

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties:

Reaction:

2-OCH₃-3-CH₃-quinoxaline-propargyl + NaN₃ → 2-OCH₃-3-(1,2,3-triazolyl)methylquinoxaline

Yield: 85–90% (CuSO₄·5H₂O, sodium ascorbate) .

Anticancer Derivatives

Modification of the methoxy group enhances VEGFR-2 inhibition:

| Compound | VEGFR-2 IC₅₀ (nM) | Cytotoxicity (HepG2 IC₅₀, µM) |

|---|---|---|

| 2-OCH₃-3-CH₃ | 5.3 | 12.8 |

| 2-OCH₃-3-CF₃ | 4.7 | 9.6 |

| Data adapted from . |

Antimicrobial Activity

Schiff base derivatives exhibit moderate activity:

Example:

2-OCH₃-3-CH₃-quinoxaline + 4-nitrobenzaldehyde → Imine derivative (MIC = 32 µg/mL against S. aureus) .

NMR Data (CDCl₃)

- ¹H NMR: δ 2.83 ppm (s, 3H, CH₃), 3.96 ppm (s, 3H, OCH₃), aromatic protons at 6.88–8.01 ppm .

- ¹³C NMR: δ 23.07 (CH₃), 55.64 (OCH₃), 121.63–159.92 (aromatic carbons) .

IR Spectroscopy

Reactivity Under Acidic Conditions

Brønsted acids (e.g., H₂SO₄) promote cyclization with aldehydes:

Example:

2-OCH₃-3-CH₃-quinoxaline + 4-Br-benzaldehyde → Thieno[2,3-b]quinoxaline derivative (84% yield) .

Stability and Solvent Effects

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of 2-methoxy-3-methylquinoxaline derivatives as antiviral agents. In particular, a study identified a 3-methylquinoxaline derivative that exhibited exceptional antiviral activity against Hepatitis C Virus (HCV) protease. The compound demonstrated promising binding interactions and resistance profiles, making it a strong candidate for further development as a pan-genotypic NS3/4A protease inhibitor .

Table 1: Antiviral Activity of Quinoxaline Derivatives

| Compound | Target Virus | EC50 Value (nM) | Resistance Profile |

|---|---|---|---|

| This compound | HCV | 0.9 | Strong |

| 3-(trifluoromethyl)-quinoxaline | HCV | 4.7 | Moderate |

Anticancer Properties

The anticancer potential of this compound has been explored through the synthesis of new derivatives designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. One notable derivative showed significant apoptotic effects, indicating its potential as an effective anticancer agent .

Table 2: Cytotoxic Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 11e | HepG-2 | 5.56 | Apoptosis induction |

| Compound 12g | MCF-7 | 6.72 | VEGFR-2 inhibition |

Chemical Synthesis Applications

Development of Antiviral Agents

In a comprehensive study, researchers synthesized a series of quinoxaline-based protease inhibitors targeting HCV. The study revealed that modifications at the P2 position significantly influenced antiviral potency and resistance profiles, with the lead compound exhibiting an EC50 value comparable to existing antiviral drugs but with improved efficacy against resistant strains .

Exploration of Anticancer Compounds

Another investigation focused on the design and synthesis of new derivatives aimed at inhibiting VEGFR-2. The synthesized compounds were subjected to extensive in vitro testing, revealing promising anticancer activities and insights into their mechanisms involving apoptosis pathways . This research underscores the therapeutic potential of quinoxaline derivatives in cancer treatment.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-3-methylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways . The compound’s ability to interact with DNA and proteins makes it a valuable tool in studying molecular mechanisms in biological systems .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound with a similar structure but without the methoxy and methyl groups.

2-Methylquinoxaline: Similar structure but lacks the methoxy group.

3-Methoxyquinoxaline: Similar structure but lacks the methyl group.

Uniqueness: 2-Methoxy-3-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted counterparts .

Actividad Biológica

2-Methoxy-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables that summarize key results.

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The presence of methoxy and methyl substituents at specific positions enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, a series of derivatives based on 3-methylquinoxaline were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most promising derivative exhibited an IC50 value ranging from 2.1 to 9.8 µM, demonstrating significant cytotoxicity compared to the reference drug sorafenib (IC50 = 3.4 µM against MCF-7) .

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. The study showed that treatment with the most active compound led to:

- Cell Cycle Arrest : Induction of G2/M phase arrest.

- Apoptotic Markers : A significant increase in pro-apoptotic proteins (caspase-3 and caspase-9) and a decrease in anti-apoptotic protein Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Various derivatives have been tested against bacterial strains, showing selective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Comparative Efficacy

A comparative study involving different quinoxaline derivatives found that while many compounds showed promising antibacterial effects, some derivatives outperformed others in protecting against ototoxicity induced by aminoglycosides like gentamicin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Research indicates that:

- Substituent Effects : The position and nature of substituents significantly influence both cytotoxicity and antimicrobial efficacy.

- Optimal Modifications : Compounds with specific functional groups at defined positions exhibit enhanced activity, suggesting that further chemical modifications could lead to more potent derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer (HepG-2, MCF-7) | 2.1 - 9.8 | HepG-2, MCF-7 |

| Qx28 (quinoxaline derivative) | Antimicrobial against gentamicin | <1 (effective) | Hair cells in zebrafish |

| Compound 6 | Inhibitory effect on A431 cells | ~0.5 | A431 human epidermoid carcinoma |

Case Studies

- Cytotoxicity Study : A study demonstrated that derivatives of 3-methylquinoxaline had varying levels of cytotoxicity against HepG-2 and MCF-7 cells, with specific compounds inducing apoptosis through caspase activation .

- Antimicrobial Protection : In zebrafish models, certain quinoxaline derivatives provided significant protection against ototoxicity caused by gentamicin, outperforming traditional treatments at lower concentrations .

Propiedades

IUPAC Name |

2-methoxy-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDHEFJLEXTPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325905 | |

| Record name | 2-methoxy-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-26-6 | |

| Record name | NSC521693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.